(4-Bromo-phenyl)-cyclopentyl-acetic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further linked to a cyclopentyl-acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.
The compound is synthesized through various chemical processes, primarily involving the bromination of phenylacetic acid followed by cyclopentylation. Its chemical structure can be represented by the molecular formula and the CAS number 1082453-57-3.
(4-Bromo-phenyl)-cyclopentyl-acetic acid falls under the category of substituted phenylacetic acids, which are often utilized in pharmaceutical applications. The presence of the bromine substituent enhances its reactivity and biological activity, making it a subject of interest in drug development.
The synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid can be achieved through several methods:
The molecular structure of (4-Bromo-phenyl)-cyclopentyl-acetic acid features a brominated phenyl group connected to a cyclopentyl-acetic acid moiety. The structure can be visualized as follows:
(4-Bromo-phenyl)-cyclopentyl-acetic acid can undergo various chemical reactions, including:
(4-Bromo-phenyl)-cyclopentyl-acetic acid has several notable applications:
The documented history of (4-Bromo-phenyl)-cyclopentyl-acetic acid remains relatively recent compared to simpler brominated phenylacetic acids like 4-bromophenylacetic acid (CAS 1878-68-8), which was first synthesized in the late 19th century via electrophilic bromination of phenylacetic acid [2]. The emergence of the cyclopentyl-substituted analog appears intrinsically linked to 21st-century advances in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of the reactive bromomethyl (-CH₂Br) group ortho to the acetic acid substituent positions this compound as a highly adaptable synthetic intermediate [1] [6]. Its initial appearance in chemical catalogs around the early 2010s (as evidenced by its CAS assignment) coincides with a growing medicinal chemistry focus on exploiting halogen bonds and incorporating alicyclic constraints to enhance target affinity and selectivity [5] [7]. While not a natural product, its synthesis likely stems from adaptations of routes used for simpler analogs, potentially involving bromination of cyclopentyl-phenylacetic acid precursors or cyclopentylation of 4-bromophenylacetic acid derivatives [6] .
The distinct structural features of (4-Bromo-phenyl)-cyclopentyl-acetic acid confer several advantages critical to modern medicinal chemistry:
Table 2: Comparative Structural and Physicochemical Properties
Property | (4-Bromo-phenyl)-cyclopentyl-acetic Acid | 4-Bromophenylacetic Acid (Reference) | Rationale/Significance |
---|---|---|---|
Molecular Weight | 297.19 g/mol | 215.04 g/mol [2] | Increased size for target interactions |
Key Reactive Sites | -COOH, -CH₂Br (benzylic) | -COOH | Enables diverse derivatization & coupling |
Steric Complexity | High (Chiral center, 3D alicyclic ring) | Low (Planar phenyl, no chirality) | Conformational restraint for selective binding |
Estimated logP | ~3.5 - 4.0 (Calculated) | 2.05 (Experimental) | Enhanced membrane permeability |
Halogen Bond Donor | Yes (Aromatic Br) | Yes (Aromatic Br) [7] | Targeted protein interactions |
Chirality | Chiral (α-carbon) | Achiral | Enables enantioselective synthesis & action |
Despite its promising structural attributes, (4-Bromo-phenyl)-cyclopentyl-acetic acid remains significantly underexplored compared to its simpler counterpart, 4-bromophenylacetic acid, which has well-documented roles in organic synthesis, analytical chemistry (e.g., zirconium determination), and as a precursor to drugs like felbinac and xenbucin [2] . Key research gaps motivating further investigation include:
Table 3: Potential Research Applications and Current Gaps
Application Area | Potential Utility | Current Knowledge Gap |
---|---|---|
Fragment-Based Drug Discovery | Novel chemotype for targeting enzymes (e.g., mPGES-1), receptors | Limited screening data on core scaffold or derivatives [5] |
Suzuki-Miyaura Cross-Coupling | Electrophilic partner for generating diverse biphenyl acetic acid libraries | Reactivity established, but scope with complex nucleophiles under-explored |
Conformationally Restricted Probes | Studying impact of alpha-cyclopentyl constraint on target binding | Comparative SAR vs. linear or smaller alpha-substituents lacking |
Halogen Bonding Studies | Probe for characterizing XB interactions in protein-ligand complexes | No structural biology data (e.g., co-crystal structures) available |
Chiral Medicinal Chemistry | Platform for developing enantioselective inhibitors | Lack of efficient asymmetric syntheses or resolution methods |
The primary motivation for increased research focus on this compound stems from its potential to overcome limitations of simpler phenylacetic acid derivatives. The cyclopentyl group offers a favorable balance of lipophilicity and metabolic stability compared to larger cycloalkyls (e.g., cyclohexyl, adamantyl) or more metabolically labile groups. Furthermore, the reactive benzylic bromide provides a direct path to rapidly generate structural diversity, making it an exceptionally versatile building block poised to contribute to the discovery of novel bioactive molecules targeting challenging therapeutic areas where traditional flat molecules struggle. Future research must bridge these gaps to unlock the full potential of this structurally unique brominated acid.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: